molecular formula C28H21N3O2 B4895136 2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B4895136
M. Wt: 431.5 g/mol
InChI Key: DLFWHIGAXBRTAI-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound featuring a combination of aromatic rings and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, a five-membered heterocycle containing nitrogen and oxygen, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, phenylhydrazine can react with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring.

  • Coupling with Acetamide: : The oxadiazole derivative is then coupled with 4-aminobenzophenone through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

  • Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. The oxadiazole ring is known for its antimicrobial, anti-inflammatory, and anticancer properties. Research into this compound could lead to the discovery of new therapeutic agents targeting various diseases.

Industry

In materials science, the compound can be used in the development of new polymers and advanced materials. Its aromatic and heterocyclic components contribute to the stability and functionality of these materials, making them suitable for applications in electronics, coatings, and nanotechnology.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or altering gene expression. The compound’s aromatic rings may also facilitate membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
  • 2,2-Diphenyl-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
  • 2,2-Diphenyl-N-[4-(5-phenyl-1,2,4-triazol-3-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide stands out due to the specific positioning of the oxadiazole ring and the phenyl groups. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c32-26(25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)29-24-18-16-23(17-19-24)28-31-30-27(33-28)22-14-8-3-9-15-22/h1-19,25H,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWHIGAXBRTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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